molecular formula C20H15F3N2O2S2 B2658693 2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877654-54-1

2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2658693
CAS RN: 877654-54-1
M. Wt: 436.47
InChI Key: GVSXXDWVEAYUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C20H15F3N2O2S2 and its molecular weight is 436.47. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives, which share a similar heterocyclic core to the compound , have been studied for their selective inhibition of aldose reductase (ALR2), exhibiting micromolar/submicromolar activity levels. These compounds also demonstrated significant antioxidant properties, particularly those derivatives containing a catechol moiety. The structure-activity relationship highlighted the importance of phenol or catechol hydroxyls for pharmacophoric recognition by the enzyme, indicating potential applications in managing complications related to diabetes through enzyme inhibition and oxidative stress mitigation (La Motta et al., 2007).

Herbicidal Activity

Compounds structurally related to the query have been synthesized and labeled with tritium and carbon-14 for use in studying the metabolism, mode of action, environmental behavior, and fate of herbicidal ingredients. For example, ZJ0273, a broad-spectrum herbicidal ingredient used in China, was studied through mono- and dual-labeled analogues, providing insights into herbicide behavior and efficacy in agricultural applications (Yang et al., 2008).

Antimicrobial Additives for Surface Coating

New heterocyclic compounds containing pyrimidine derivatives have been developed as antimicrobial additives for polyurethane varnish and printing ink paste. These compounds showed very good antimicrobial effects against various microbial strains when incorporated into coatings, suggesting their utility in enhancing the antimicrobial properties of surface coatings and inks without compromising physical and mechanical properties of the formulations (El‐Wahab et al., 2015).

Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase

Research into dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) has yielded compounds based on the thieno[2,3-d]pyrimidine scaffold, demonstrating potent inhibition of both enzymes. Such dual activity suggests potential therapeutic applications in cancer treatment, as inhibiting these enzymes can disrupt DNA synthesis in rapidly dividing cells, a common strategy in chemotherapy (Gangjee et al., 2008).

properties

IUPAC Name

2-benzylsulfanyl-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2S2/c21-20(22,23)27-15-8-6-14(7-9-15)25-18(26)17-16(10-11-28-17)24-19(25)29-12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSXXDWVEAYUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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